2-Bromo-2-propylpentanoic acid ethyl ester

Pharmaceutical Synthesis Epilepsy Research Stereoselective Synthesis

2-Bromo-2-propylpentanoic acid ethyl ester (CAS 99174-91-1), also known as ethyl 2-bromo-2-propylpentanoate, is a key organic building block with the molecular formula C10H19BrO2 and a molecular weight of 251.16 g/mol. This compound is a colorless oil with a calculated LogP of 3.94, indicating significant lipophilicity.

Molecular Formula C10H19BrO2
Molecular Weight 251.16 g/mol
CAS No. 99174-91-1
Cat. No. B023364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-propylpentanoic acid ethyl ester
CAS99174-91-1
Synonyms2-Bromo-2-propylvaleric Acid Ethyl Ester;  Ethyl 2-Bromo-2-propylpentanoate; 
Molecular FormulaC10H19BrO2
Molecular Weight251.16 g/mol
Structural Identifiers
SMILESCCCC(CCC)(C(=O)OCC)Br
InChIInChI=1S/C10H19BrO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8H2,1-3H3
InChIKeyXCMXLQNYBNGQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-propylpentanoic acid ethyl ester (CAS 99174-91-1) – Essential Procurement Information for Research Chemists


2-Bromo-2-propylpentanoic acid ethyl ester (CAS 99174-91-1), also known as ethyl 2-bromo-2-propylpentanoate, is a key organic building block with the molecular formula C10H19BrO2 and a molecular weight of 251.16 g/mol . This compound is a colorless oil with a calculated LogP of 3.94, indicating significant lipophilicity [1]. It is primarily supplied as a reagent for organic synthesis, with a typical commercial purity specification of 95% and long-term storage recommended in cool, dry conditions .

Why 2-Bromo-2-propylpentanoic acid ethyl ester (CAS 99174-91-1) is Not an Interchangeable Commodity Chemical


The procurement of 2-bromo-2-propylpentanoic acid ethyl ester cannot be reduced to a simple price comparison among similar bromo-esters or alkylating agents. Its distinct structure—specifically the geminal propyl groups adjacent to the electrophilic bromine and ester moiety—dictates both its reactivity and the steric outcome of subsequent reactions. While generic α-bromo esters like ethyl 2-bromo-2-methylbutanoate (CAS 5398-71-0) or ethyl 2-bromopropanoate may share the same functional groups, they cannot replicate the specific steric environment required for the synthesis of complex molecules like trans-2-en-valproic acid . Substituting a less sterically hindered analog will result in different reaction kinetics, altered isomer ratios in elimination reactions, and ultimately, the failure to produce the desired target molecule, necessitating expensive and time-consuming re-optimization [1].

Quantitative Differentiation of 2-Bromo-2-propylpentanoic acid ethyl ester (CAS 99174-91-1) from Analogs


Validated Precursor for the Synthesis of E-2-Propyl-2-pentenoic Acid (trans-2-en-Valproic Acid)

This compound is the defined starting material for a patented, high-yield process to manufacture E-2-propyl-2-pentenoic acid, a key metabolite and analog of the antiepileptic drug valproic acid [1]. The patented process utilizes a cyclic tertiary amine (triethylene diamine) in acetonitrile to selectively eliminate HBr, yielding a mixture of E- and Z-isomers of the ethyl ester. A subsequent step yields the desired E-acid [2]. Generic α-bromo esters are not described in this context and would not provide the necessary carbon skeleton.

Pharmaceutical Synthesis Epilepsy Research Stereoselective Synthesis

Molecular Weight Differentiation for Precise Stoichiometry in Synthesis

The molecular weight of 2-bromo-2-propylpentanoic acid ethyl ester is 251.16 g/mol, a value significantly higher than that of common α-bromo ester alternatives. For instance, ethyl 2-bromo-2-methylbutanoate (CAS 5398-71-0) has a molecular weight of 209.08 g/mol , and ethyl 2-bromopropanoate is even lighter at 181.03 g/mol [1]. This ~20% difference in molar mass is critical for accurate reagent calculations in multi-step syntheses, impacting yield and purity if overlooked.

Organic Synthesis Analytical Chemistry Process Development

Comparative Lipophilicity (LogP) for Optimized Reaction and Purification Conditions

The calculated LogP for 2-bromo-2-propylpentanoic acid ethyl ester is 3.94 [1]. This high lipophilicity, driven by its branched alkyl chains, differentiates it from less lipophilic analogs like ethyl 2-bromo-2-methylbutanoate (calculated LogP ~2.1) . This property is crucial for designing effective extraction protocols, predicting chromatographic behavior, and understanding compound distribution in biphasic reactions.

Organic Synthesis Medicinal Chemistry Chromatography

Commercial Availability with Defined Purity and Storage Specifications

This compound is available from multiple reputable vendors with a standard minimum purity specification of 95% . Recommended long-term storage is in cool, dry conditions, which is typical for bromo-esters, but contrasts with the more stringent refrigeration (2-8°C) sometimes required for less stable analogs like ethyl 2-bromopropanoate . This defined specification ensures consistent performance and reduces the risk of degradation during storage.

Research Supply Chain Quality Control Chemical Procurement

Proven Application Scenarios for 2-Bromo-2-propylpentanoic acid ethyl ester (CAS 99174-91-1)


Synthesis of E-2-Propyl-2-pentenoic Acid (trans-2-en-Valproic Acid) for Epilepsy Research

This compound is the documented starting material in a patented process for the synthesis of E-2-propyl-2-pentenoic acid, an important valproic acid derivative investigated for its anticonvulsant properties [1]. Its specific structure is essential for the stereoselective dehydrobromination step, leading to the desired trans-isomer. Researchers focused on valproic acid analogs should consider this compound as a defined and high-purity precursor to streamline their synthetic pathway and ensure reproducibility .

Organic Synthesis of Sterically Hindered Building Blocks

The geminal dipropyl substitution pattern creates a sterically demanding environment around the reactive α-bromo ester center [1]. This makes 2-bromo-2-propylpentanoic acid ethyl ester a valuable reagent for introducing bulky, branched alkyl groups into target molecules. Its use is particularly advantageous in the synthesis of complex natural product analogs or designed pharmaceutical intermediates where conformational constraint is desired .

Analytical Standard for Lipophilic Compound Characterization

With a calculated LogP of 3.94 and a unique isotopic pattern due to the bromine atom, this compound serves as a useful reference standard for developing and validating analytical methods (e.g., GC-MS, HPLC) aimed at separating and identifying highly lipophilic, halogenated esters [1]. Its distinct chromatographic behavior, compared to simpler alkyl bromides, can be leveraged to optimize separation methods for complex reaction mixtures or biological samples .

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